Home > Products > Screening Compounds P103048 > Phosphodiesterase 4 Inhibitor
Phosphodiesterase 4 Inhibitor - 346440-86-6

Phosphodiesterase 4 Inhibitor

Catalog Number: EVT-426867
CAS Number: 346440-86-6
Molecular Formula: C14H15N3O4
Molecular Weight: 289.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pharmacological potential: Numerous pyrazole derivatives exhibit diverse biological activities, including analgesic, anti-inflammatory, antifungal, and anticancer properties. [, , , , , , , ]
  • Coordination chemistry: Pyrazole-carboxylic acids can act as ligands in coordination complexes with transition metals, leading to materials with potential applications in catalysis, magnetism, and materials science. [, , ]

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pyrazole derivatives, including the target compound 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. It finds applications in preparing insecticides and exploring new analgesic and anti-inflammatory agents. [, , ]
  • Relevance: This compound shares the core pyrazole ring structure with the target compound, differing only in the substituent at the N1 position (a hydrogen atom instead of a 3-nitrophenyl group) and the absence of the ethyl ester group at the C4 position. [, , ]

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Compound Description: This compound acts as a crucial starting material in the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid. []
  • Relevance: This compound is a precursor used in the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, which is further modified to obtain the target compound, 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. []

Ethyl 3-methyl-1H-pyrazole-4-carboxylate

  • Compound Description: This compound is an intermediate formed during the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid. []
  • Relevance: Similar to the previous compound, this molecule acts as an intermediate in the synthetic pathway leading to the target compound 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. It is a direct precursor to 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid. []

5-Amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester

  • Compound Description: This pyrazole derivative serves as a fundamental building block for generating a range of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which are investigated for their analgesic and anti-inflammatory properties. []
  • Relevance: Although possessing a similar pyrazole core structure to 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, this compound exhibits distinct substitutions at the C3 and C5 positions. Notably, it incorporates a methylsulfanyl group at C3 and an amino group at C5, contrasting with the dimethyl and nitrophenyl substitutions in the target compound, respectively. []

5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

  • Compound Description: This molecule represents a specific derivative within the 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester series. It exhibits promising analgesic and anti-inflammatory activities with minimal ulcerogenic potential. []
  • Relevance: Sharing the core pyrazole structure with the target compound, 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, this compound differentiates itself through distinct substitutions at the N1, C3, and C5 positions. These variations include a phenyl group at N1, a methylsulfanyl group at C3, and a benzoylamino group at C5, in contrast to the nitrophenyl, methyl, and methyl substitutions in the target compound, respectively. []
Classification

Phosphodiesterase 4 inhibitors are classified based on their selectivity for different phosphodiesterase isoforms. The four main subtypes include:

  • Phosphodiesterase 4A
  • Phosphodiesterase 4B
  • Phosphodiesterase 4C
  • Phosphodiesterase 4D

These inhibitors are primarily utilized in treating conditions such as chronic obstructive pulmonary disease, asthma, and psoriasis due to their anti-inflammatory properties and ability to enhance bronchodilation .

Synthesis Analysis

The synthesis of phosphodiesterase 4 inhibitors generally involves several key methods and techniques:

  1. Chemical Synthesis: Various synthetic pathways are employed to create specific inhibitors. For instance, modifications on quinazoline scaffolds have been explored to develop more potent derivatives .
  2. Reagents and Conditions: Common reagents include methyl iodide for methylation reactions and Lawesson's reagent for thionation processes. Conditions often involve reflux in solvents such as toluene or dimethylformamide at controlled temperatures .
  3. Purification Techniques: After synthesis, compounds are typically purified using chromatography methods to isolate the desired product from by-products.

For example, the synthesis of a specific inhibitor involved methylation at room temperature followed by thionation, yielding a series of derivatives with varying potencies against phosphodiesterase 4 enzymes .

Molecular Structure Analysis

Phosphodiesterase 4 inhibitors exhibit diverse molecular structures characterized by specific functional groups that interact with the enzyme's active site:

  • Core Structures: Many inhibitors contain a core structure derived from quinazoline or pyridazinone.
  • Functional Groups: Commonly found functional groups include methoxy, cyclopentyloxy, and dichloropyridyl moieties that contribute to binding interactions within the enzyme's active site.
  • Binding Interactions: The binding mode typically involves hydrophobic interactions with conserved residues like phenylalanine and isoleucine, as well as hydrogen bonding with key amino acids such as glutamine .

The three-dimensional structures of these inhibitors can be analyzed using techniques like X-ray crystallography, which provides insights into their binding affinities and selectivities against different phosphodiesterase isoforms .

Chemical Reactions Analysis

Phosphodiesterase 4 inhibitors undergo several chemical reactions during their synthesis and biological activity:

  1. Methylation: This reaction is crucial for enhancing the inhibitory potency of certain compounds by modifying their electronic properties.
  2. Thionation: This process introduces sulfur-containing groups into the molecular structure, which can alter the compound's interaction with the enzyme.
  3. Enzymatic Reactions: Once administered, these inhibitors interact with phosphodiesterases through competitive inhibition, leading to an accumulation of cyclic adenosine monophosphate within cells.

These reactions are essential for optimizing the pharmacological profiles of phosphodiesterase 4 inhibitors and improving their therapeutic efficacy .

Mechanism of Action

The primary mechanism of action for phosphodiesterase 4 inhibitors involves the following steps:

  1. Inhibition of Phosphodiesterase Activity: By binding to the active site of phosphodiesterase 4, these compounds prevent the breakdown of cyclic adenosine monophosphate.
  2. Increase in Cyclic Adenosine Monophosphate Levels: The inhibition leads to elevated levels of cyclic adenosine monophosphate within cells.
  3. Activation of Downstream Signaling Pathways: Increased cyclic adenosine monophosphate activates protein kinase A and exchange proteins activated by cyclic adenosine monophosphate. This cascade results in modulation of pro-inflammatory and anti-inflammatory cytokines, influencing immune responses and inflammation .

This mechanism underlies the therapeutic effects observed in conditions such as chronic obstructive pulmonary disease and psoriasis.

Physical and Chemical Properties Analysis

Phosphodiesterase 4 inhibitors vary in their physical and chemical properties:

  • Solubility: Many inhibitors exhibit moderate solubility in organic solvents but limited solubility in water, impacting their bioavailability.
  • Stability: The stability can vary depending on the functional groups present; some compounds may be sensitive to light or moisture.
  • Molecular Weight: Typically ranges from around 200 to over 500 g/mol depending on the complexity of the structure.

Understanding these properties is crucial for formulating effective drug delivery systems and ensuring optimal therapeutic outcomes .

Applications

Phosphodiesterase 4 inhibitors have significant applications in various medical fields:

  1. Chronic Obstructive Pulmonary Disease: They improve lung function and reduce exacerbations in patients suffering from this condition .
  2. Asthma Management: These inhibitors help manage asthma symptoms by reducing airway inflammation.
  3. Psoriasis Treatment: Recent studies have highlighted their potential in treating psoriasis through modulation of inflammatory pathways .
  4. Neurological Disorders: Emerging evidence suggests that phosphodiesterase 4 inhibitors may also play a role in treating neurological diseases by modulating neuronal signaling pathways .
Introduction to Phosphodiesterase 4 (PDE4) in Cellular Signaling

Phosphodiesterase 4 (PDE4) represents a critical enzymatic gatekeeper in cellular communication networks, specifically governing the spatiotemporal dynamics of cyclic adenosine monophosphate (cAMP) signaling. As the predominant cAMP-hydrolyzing enzyme family across numerous cell types, PDE4 enzymes sculpt intracellular cAMP gradients that activate downstream effector pathways. The therapeutic targeting of PDE4 through specific inhibitors has emerged as a promising strategy for modulating pathological processes in inflammation and neurological disorders. By precisely regulating localized cAMP pools, PDE4 inhibitors exert profound influences on immune cell activation, cytokine networks, neuronal plasticity, and barrier function, positioning them as versatile pharmacological tools with applications spanning pulmonary, dermatological, and neurological diseases. This review examines the biochemical foundations, isoform complexity, and physiological significance of PDE4 as a prelude to understanding the therapeutic potential of its inhibition.

Biochemical Role of PDE4 in cAMP Hydrolysis and Signal Transduction

PDE4 enzymes function as intracellular non-receptor hydrolases that specifically catalyze the conversion of cyclic adenosine monophosphate (cAMP) to inactive 5'-AMP, thereby terminating cAMP-mediated signaling cascades. This enzymatic activity positions PDE4 as a crucial regulatory checkpoint in the cyclic nucleotide signaling pathway. The PDE4 family comprises four distinct subtypes (PDE4A, PDE4B, PDE4C, PDE4D) encoded by separate genes, with each subtype exhibiting unique N-terminal domains that confer functional specialization through alternative splicing and post-translational modifications [1] [10]. These isoforms are categorized based on their upstream conserved regions (UCRs) into long forms (containing both UCR1 and UCR2), short forms (containing UCR2 only), and supershort forms (with truncated UCR2) [4] [8].

The catalytic domain of PDE4, which is highly conserved across subtypes, contains a zinc-metallohydrolase core that coordinates cAMP binding and hydrolysis through divalent metal ions (Zn²⁺ and Mg²⁺). Structural analyses reveal that the active site features three distinct subpockets: the metal-binding pocket (M pocket) that interacts with the cAMP phosphate moiety, the solvent-filled pocket (S pocket), and the Q pocket that governs inhibitor specificity through hydrophobic interactions and hydrogen bonding [8]. This intricate architecture enables exquisite regulation of cAMP degradation kinetics. PDE4 enzymes exhibit compartmentalized subcellular localization through interactions with scaffolding proteins like A-kinase anchoring proteins (AKAPs) and receptors for activated C kinase 1 (RACK1), forming discrete cAMP signalosomes that regulate spatially restricted effector proteins [1] [10]. Through this compartmentalization, PDE4 isoforms selectively influence protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) signaling pathways, which in turn regulate transcription factors including cAMP response element-binding protein (CREB) and nuclear factor kappa B (NF-κB), ultimately controlling diverse cellular responses from cytokine production to synaptic plasticity [1] [3].

Table 1: Structural and Functional Characteristics of PDE4 Subtypes

SubtypeGene LocationIsoform Length VariantsKey Regulatory FeaturesCatalytic Efficiency (cAMP)
PDE4A19p13.2Long, short, supershortUCR1/UCR2 dimerization; PKA phosphorylationModerate (Km ≈ 1-5 µM)
PDE4B1p31Long, shortERK phosphorylation sites; UCR1 regulationHigh (Km ≈ 1-3 µM)
PDE4C19p13.11Long, shortTissue-restricted expressionLower (Km ≈ 5-10 µM)
PDE4D5q12Long, short, supershortAKAP anchoring; PKA phosphorylationHigh (Km ≈ 1-4 µM)

Distribution of PDE4 Isoforms Across Tissues and Cell Types

The expression patterns of PDE4 subtypes exhibit remarkable tissue specificity and cellular compartmentalization, creating discrete microdomains of cAMP regulation throughout the body. Quantitative analyses reveal that PDE4A demonstrates predominant expression in the central nervous system, particularly within the cerebral cortex, hippocampus, and olfactory bulb, while also maintaining significant presence in peripheral tissues including skeletal muscle, thyroid, stomach, and spleen [4] [7]. PDE4B, the most abundantly expressed subtype, displays widespread distribution with highest density in immune organs (spleen, thymus), lung parenchyma, and specific brain regions including the striatum, amygdala, and white matter tracts [4] [6]. Its prominence in hematopoietic cells establishes it as a crucial regulator of inflammatory responses. In contrast, PDE4C shows the most restricted expression profile, with minimal presence in the brain but detectable levels in peripheral tissues including spleen, lung, and heart [4] [10]. PDE4D exhibits particularly high expression in smooth muscle-rich organs (bladder, vascular tissue), cardiac myocytes, renal tubules, and distinct brain regions such as the cortex, hippocampus, and cerebellum [4] [7].

At the cellular level, PDE4 distribution dictates specialized functional roles: PDE4A and PDE4D isoforms concentrate in neuronal dendrites and synapses, modulating synaptic transmission and plasticity, while PDE4B predominates in microglia, macrophages, and neutrophils, regulating inflammatory mediator production [3] [9]. Epithelial barriers express primarily PDE4B and PDE4D, which maintain barrier integrity through cytoskeletal regulation [1] [4]. The differential subcellular targeting of isoforms creates spatially constrained cAMP microdomains; for example, certain PDE4D isoforms anchor to the mitochondrial outer membrane via specialized targeting sequences, while others localize to the nucleus through nuclear localization signals in their unique N-terminal regions [5] [9]. This intricate distribution network allows for precise control of cAMP signaling in specific subcellular compartments, enabling isoform-specific physiological responses that can be therapeutically targeted through subtype-selective inhibitors.

Table 2: Tissue Distribution and Cellular Localization of PDE4 Subtypes

SubtypeHighest Expression TissuesCellular LocalizationCell-Type Specificity
PDE4ABrain > Muscle, Thyroid, Stomach, Lungs, SpleenSynaptic terminals, CytosolNeurons, Epithelial cells
PDE4BBrain, Spleen > Lungs, Bladder, Thyroid, HeartEndosomes, Phagosomes, CytosolImmune cells (macrophages, neutrophils, T cells), Microglia
PDE4CSpleen, Lungs, Stomach, Heart > BrainPlasma membrane, CytosolSmooth muscle cells, Epithelial cells
PDE4DBladder, Muscle > Thyroid, Heart, Kidneys, Lungs, StomachNuclear membrane, Mitochondria, CytosolNeurons, Cardiac myocytes, Smooth muscle cells

Physiological Relevance of PDE4 in Immune and Neurological Systems

Within the immune system, PDE4 enzymes serve as master regulators of inflammation through their cell-specific expression in virtually all immune cell lineages. In neutrophils, PDE4B controls chemotaxis, reactive oxygen species production, and degranulation by modulating cAMP-PKA inhibition of formyl peptide receptor signaling [1] [4]. Macrophages and dendritic cells exhibit high expression of PDE4B and PDE4A, which regulate Toll-like receptor responses by controlling the nuclear translocation of NF-κB and subsequent production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17) [1] [7]. Inhibition of PDE4 in these cells elevates cAMP, leading to PKA-mediated suppression of inflammatory mediators while simultaneously promoting anti-inflammatory cytokines like interleukin-10 (IL-10) [4] [7]. T lymphocytes express predominantly PDE4A and PDE4B, which modulate T-cell receptor signaling and differentiation of T helper subsets (Th1, Th2, Th17) by regulating cAMP-Epac-Rap1 pathways [1]. The critical role of PDE4 in immune homeostasis is evidenced by the clinical efficacy of PDE4 inhibitors in inflammatory conditions such as psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD), where they reduce inflammatory cell infiltration and cytokine production [1] [4] [6].

In the neurological system, PDE4 isoforms govern neurotransmission, synaptic plasticity, and cognitive processes through compartmentalized cAMP regulation. The PDE4A and PDE4D subtypes are densely expressed in the cortex, hippocampus, and striatum, where they control the cAMP-PKA-CREB signaling axis essential for long-term potentiation (LTP), the molecular basis of memory formation [3] [9]. Genetic ablation studies demonstrate that PDE4D knockout mice exhibit enhanced spatial and associative memory but increased sensitivity to emetic stimuli, highlighting its dual role in cognition and nausea response [3] [6]. PDE4B, enriched in the amygdala and hypothalamus, modulates stress responses and affective behaviors, with PDE4B polymorphisms linked to psychiatric disorders including schizophrenia and depression [6] [9]. Beyond neurons, PDE4 isoforms in astrocytes and microglia regulate neuroinflammatory processes; inhibition suppresses microglial activation and pro-inflammatory cytokine release, providing neuroprotection in models of neurodegeneration and brain injury [3] [5]. The ability of PDE4 inhibitors to enhance cAMP signaling in neural circuits underlies their therapeutic potential across diverse conditions including Alzheimer's disease, Parkinson's disease, major depressive disorder, and stroke recovery [3] [5] [9].

Properties

CAS Number

346440-86-6

Product Name

Phosphodiesterase 4 Inhibitor

IUPAC Name

ethyl 3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carboxylate

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C14H15N3O4/c1-4-21-14(18)13-9(2)15-16(10(13)3)11-6-5-7-12(8-11)17(19)20/h5-8H,4H2,1-3H3

InChI Key

MSYGAHOHLUJIKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)[N+](=O)[O-])C

Synonyms

3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.